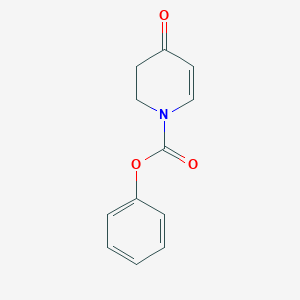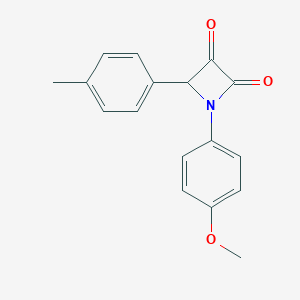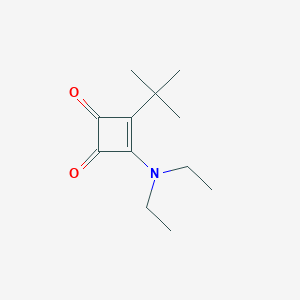![molecular formula C22H16N4O3S B303447 2-[(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinyl)diazenyl]benzoic acid](/img/structure/B303447.png)
2-[(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinyl)diazenyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinyl)diazenyl]benzoic acid, also known as ODIBA, is a synthetic compound that has been widely studied for its potential therapeutic applications. ODIBA has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 2-[(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinyl)diazenyl]benzoic acid is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in inflammation and cancer. 2-[(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinyl)diazenyl]benzoic acid has been shown to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins, which are known to contribute to inflammation. 2-[(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinyl)diazenyl]benzoic acid has also been shown to inhibit the activity of HDAC6, an enzyme involved in the regulation of cell growth and division.
Biochemical and Physiological Effects
2-[(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinyl)diazenyl]benzoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are known to contribute to inflammation. 2-[(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinyl)diazenyl]benzoic acid has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. In addition, 2-[(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinyl)diazenyl]benzoic acid has been shown to have antioxidant properties, which may help to protect cells from damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-[(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinyl)diazenyl]benzoic acid is that it has been extensively studied for its potential therapeutic applications, making it a promising candidate for the development of new drugs. However, one limitation of 2-[(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinyl)diazenyl]benzoic acid is that its mechanism of action is not fully understood, which may make it difficult to develop drugs based on its structure.
Zukünftige Richtungen
There are a number of future directions for research on 2-[(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinyl)diazenyl]benzoic acid. One area of research is to further elucidate its mechanism of action, which may help to identify new targets for drug development. Another area of research is to investigate the potential of 2-[(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinyl)diazenyl]benzoic acid for the treatment of other diseases, such as neurodegenerative diseases and autoimmune disorders. Finally, research could focus on developing new derivatives of 2-[(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinyl)diazenyl]benzoic acid with improved pharmacological properties.
Synthesemethoden
2-[(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinyl)diazenyl]benzoic acid can be synthesized through a multi-step process involving the reaction of 2-amino benzoic acid with thionyl chloride to form 2-chlorobenzoic acid. The 2-chlorobenzoic acid is then reacted with sodium azide to form 2-azidobenzoic acid. The final step involves the reaction of 2-azidobenzoic acid with 5-oxo-1,3-diphenyl-2-thioxo-4-imidazolidinyl diazonium chloride to form 2-[(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinyl)diazenyl]benzoic acid.
Wissenschaftliche Forschungsanwendungen
2-[(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinyl)diazenyl]benzoic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-[(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinyl)diazenyl]benzoic acid has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
Eigenschaften
Produktname |
2-[(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinyl)diazenyl]benzoic acid |
|---|---|
Molekularformel |
C22H16N4O3S |
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
2-[(5-oxo-1,3-diphenyl-2-sulfanylideneimidazolidin-4-yl)diazenyl]benzoic acid |
InChI |
InChI=1S/C22H16N4O3S/c27-20-19(24-23-18-14-8-7-13-17(18)21(28)29)25(15-9-3-1-4-10-15)22(30)26(20)16-11-5-2-6-12-16/h1-14,19H,(H,28,29) |
InChI-Schlüssel |
WQGIOSWMNJENAS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(C(=O)N(C2=S)C3=CC=CC=C3)N=NC4=CC=CC=C4C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(C(=O)N(C2=S)C3=CC=CC=C3)N=NC4=CC=CC=C4C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![3-Methoxy-4-[2-(2-methoxyphenyl)-1,3-dithian-2-yl]cyclobut-3-ene-1,2-dione](/img/structure/B303383.png)

![3,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B303387.png)